molecular formula C21H25N3O3 B6947170 N-[3-[(2-amino-2-oxoethyl)-benzylamino]phenyl]oxane-2-carboxamide

N-[3-[(2-amino-2-oxoethyl)-benzylamino]phenyl]oxane-2-carboxamide

Cat. No.: B6947170
M. Wt: 367.4 g/mol
InChI Key: DSKAHANBEGCVQI-UHFFFAOYSA-N
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Description

N-[3-[(2-amino-2-oxoethyl)-benzylamino]phenyl]oxane-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylamino group attached to a phenyl ring, which is further connected to an oxane-2-carboxamide moiety. The presence of multiple functional groups, including an amino and a carboxamide group, makes it a versatile molecule for chemical reactions and biological interactions.

Properties

IUPAC Name

N-[3-[(2-amino-2-oxoethyl)-benzylamino]phenyl]oxane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c22-20(25)15-24(14-16-7-2-1-3-8-16)18-10-6-9-17(13-18)23-21(26)19-11-4-5-12-27-19/h1-3,6-10,13,19H,4-5,11-12,14-15H2,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKAHANBEGCVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)NC2=CC(=CC=C2)N(CC3=CC=CC=C3)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(2-amino-2-oxoethyl)-benzylamino]phenyl]oxane-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzylamino intermediate. This intermediate is then reacted with a phenyl derivative under controlled conditions to form the desired compound. Key steps include:

    Formation of Benzylamino Intermediate: This step involves the reaction of benzylamine with a suitable protecting group to form a stable intermediate.

    Coupling Reaction: The benzylamino intermediate is coupled with a phenyl derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Deprotection and Final Assembly: The protecting group is removed under acidic conditions, followed by the addition of the oxane-2-carboxamide moiety to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial synthesis include:

    Batch Processing: Utilizing large reactors to handle bulk quantities of reactants.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and yield.

    Purification Techniques: Employing advanced purification methods such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2-amino-2-oxoethyl)-benzylamino]phenyl]oxane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Electrophiles like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives with reduced carboxamide groups.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[3-[(2-amino-2-oxoethyl)-benzylamino]phenyl]oxane-2-carboxamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and material science.

Biology

Biologically, this compound can act as a ligand for binding to specific proteins or enzymes. Its structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

Industrially, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it suitable for various industrial applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of N-[3-[(2-amino-2-oxoethyl)-benzylamino]phenyl]oxane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, leading to modulation of their activity. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(benzylamino)phenyl]oxane-2-carboxamide: Lacks the amino-oxoethyl group, resulting in different reactivity and biological activity.

    N-[3-(amino-phenyl)oxane-2-carboxamide: Lacks the benzylamino group, affecting its binding properties and chemical behavior.

Uniqueness

N-[3-[(2-amino-2-oxoethyl)-benzylamino]phenyl]oxane-2-carboxamide is unique due to the presence of both benzylamino and amino-oxoethyl groups. This combination enhances its versatility in chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

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